5-(bromomethyl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-1,2-oxazole
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Overview
Description
5-(bromomethyl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-1,2-oxazole is a heterocyclic organic compound that features a bromomethyl group attached to an oxazole ring, which is further substituted with a 1,5-dimethyl-1H-pyrazol-4-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(bromomethyl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-1,2-oxazole typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and amides, under acidic or basic conditions.
Introduction of the Bromomethyl Group: The bromomethyl group can be introduced via bromination of a methyl group attached to the oxazole ring using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator.
Attachment of the 1,5-Dimethyl-1H-Pyrazol-4-yl Group: This step involves the coupling of the oxazole derivative with a 1,5-dimethyl-1H-pyrazole derivative through nucleophilic substitution or other suitable coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The oxazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, thiols, or amines can be used under mild to moderate conditions.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Coupling Reactions: Palladium catalysts and appropriate ligands are commonly used in coupling reactions.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxidized forms of the oxazole ring.
Coupling Products: Complex structures formed through the coupling of the oxazole derivative with other aromatic or heteroaromatic compounds.
Scientific Research Applications
5-(bromomethyl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-1,2-oxazole has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of novel materials with unique electronic or optical properties.
Biological Studies: It can serve as a probe or ligand in biological assays to study enzyme activity or protein interactions.
Chemical Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules for various applications.
Mechanism of Action
The mechanism of action of 5-(bromomethyl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-1,2-oxazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or activation of their function.
Comparison with Similar Compounds
Similar Compounds
5-(chloromethyl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-1,2-oxazole: Similar structure but with a chloromethyl group instead of a bromomethyl group.
5-(methyl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-1,2-oxazole: Lacks the halogen substituent, leading to different reactivity.
3-(1,5-dimethyl-1H-pyrazol-4-yl)-1,2-oxazole:
Uniqueness
The presence of the bromomethyl group in 5-(bromomethyl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-1,2-oxazole makes it particularly reactive and versatile for various chemical transformations. This unique feature allows for the synthesis of a wide range of derivatives and the exploration of diverse applications in research and industry.
Properties
IUPAC Name |
5-(bromomethyl)-3-(1,5-dimethylpyrazol-4-yl)-1,2-oxazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN3O/c1-6-8(5-11-13(6)2)9-3-7(4-10)14-12-9/h3,5H,4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTRCMPFPUJQDHA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C2=NOC(=C2)CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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